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Compound of Interest

Compound Name:
Methyl 4-oxotetrahydro-2H-pyran-

3-carboxylate

Cat. No.: B174112 Get Quote

Introduction

Pyran carboxylates, a versatile class of heterocyclic compounds, have emerged as a significant

scaffold in medicinal chemistry and drug discovery. Possessing a six-membered ring containing

an oxygen atom and a carboxylate group, these molecules exhibit a broad spectrum of

pharmacological activities. Their diverse biological profile, encompassing anticancer,

antimicrobial, anti-inflammatory, antioxidant, and antithrombotic properties, has positioned them

as promising candidates for the development of novel therapeutics. This technical guide

provides an in-depth overview of the potential therapeutic applications of pyran carboxylates,

focusing on their mechanisms of action, supported by quantitative data, detailed experimental

protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Applications
Pyran carboxylate derivatives have demonstrated significant potential as anticancer agents,

operating through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Topoisomerase II and CDK2
Inhibition
A key mechanism underlying the anticancer activity of certain pyran carboxylates is the

inhibition of Topoisomerase II, an essential enzyme involved in DNA replication and
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chromosome segregation. By stabilizing the Topoisomerase II-DNA cleavage complex, these

compounds lead to DNA double-strand breaks and subsequently trigger apoptosis.

Another critical target is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle,

particularly at the G1/S phase transition. Inhibition of CDK2 by pyran carboxylates disrupts the

cell cycle progression, leading to cell cycle arrest and preventing cancer cell proliferation.

// Nodes PyranCarboxylate [label="Pyran Carboxylate\nDerivative", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; TopoII [label="Topoisomerase II", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#FBBC05",

fontcolor="#202124"]; CleavageComplex [label="Stabilized Topo II-DNA\nCleavage Complex",

fillcolor="#F1F3F4", fontcolor="#202124"]; DSB [label="DNA Double-Strand\nBreaks",

fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse,

fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PyranCarboxylate -> TopoII [label="Inhibits"]; TopoII -> DNA [label="Binds and

cleaves"]; TopoII -> CleavageComplex [style=dashed]; CleavageComplex -> DSB; DSB ->

Apoptosis [label="Induces"]; } dot Caption: Inhibition of Topoisomerase II by pyran

carboxylates.

// Nodes PyranCarboxylate [label="Pyran Carboxylate\nDerivative", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; CDK2 [label="CDK2/Cyclin E", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Rb [label="Rb", fillcolor="#FBBC05", fontcolor="#202124"]; pRb

[label="pRb (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; E2F [label="E2F",

fillcolor="#34A853", fontcolor="#FFFFFF"]; G1_S_Transition [label="G1/S Phase\nTransition",

shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PyranCarboxylate -> CDK2 [label="Inhibits"]; CDK2 -> Rb [label="Phosphorylates"];

Rb -> E2F [label="Inhibits"]; pRb -> E2F [style=invis]; E2F -> G1_S_Transition

[label="Promotes"]; CDK2 -> G1_S_Transition [style=dashed]; } dot Caption: CDK2 inhibition

leading to G1/S cell cycle arrest.

Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative pyran

carboxylate derivatives against various cancer cell lines.
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Compound
Class

Specific
Derivative

Cancer Cell
Line

Assay IC50 (µM) Reference

Pyrano[3,2-

c]quinoline-3-

carboxylates

Ethyl 2-

amino-9-

bromo-4-

(furan-2-yl)-5-

oxo-5,6-

dihydro-4H-

pyrano[3,2-

c]quinoline-3-

carboxylate

A549 (Lung) Cytotoxicity ~35 [cite: ]

4H-Pyran

Derivatives

Compound

4d

HCT-116

(Colon)
Cytotoxicity 75.10 [cite: ]

4H-Pyran

Derivatives

Compound

4k

HCT-116

(Colon)
Cytotoxicity 85.88 [cite: ]

Pyranopyrazo

le Derivatives

Compound

7b
A549 (Lung)

Topo II

Inhibition
2.07 [cite: ]

Pyrazole

Derivatives
Compound 9 -

CDK2

Inhibition
0.96 [cite: ]

Furo[3,4-

c]pyran-3a-

carboxylates

Compound 3l
HeLa

(Cervical)

Anti-

proliferative
5.4 [cite: ]

Antimicrobial Applications
Pyran carboxylates also exhibit promising activity against a range of pathogenic bacteria.

Mechanism of Action: DNA Gyrase Inhibition
A primary target for the antibacterial action of some pyran carboxylates is DNA gyrase, a type II

topoisomerase in bacteria that is essential for DNA replication, transcription, and repair. By

inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial

cell death.
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// Nodes PyranCarboxylate [label="Pyran Carboxylate\nDerivative", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; DNAGyrase [label="DNA Gyrase", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; RelaxedDNA [label="Relaxed DNA", shape=cylinder,

fillcolor="#FBBC05", fontcolor="#202124"]; SupercoiledDNA [label="Supercoiled DNA",

shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Replication [label="DNA Replication

&\nTranscription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PyranCarboxylate -> DNAGyrase [label="Inhibits"]; DNAGyrase -> RelaxedDNA

[label="Acts on"]; RelaxedDNA -> SupercoiledDNA [label="Negative Supercoiling",

style=dashed, arrowhead=none]; DNAGyrase -> SupercoiledDNA [style=invis];

SupercoiledDNA -> Replication [label="Essential for"]; } dot Caption: Inhibition of DNA gyrase

by pyran carboxylates.

Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentrations (MICs) of various pyran carboxylate derivatives against

different bacterial strains are presented below.
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Compound
Class

Specific
Derivative

Bacterial
Strain

MIC (µg/mL) Reference

Spiro-4H-pyran

Derivatives
Compound 4l

Streptococcus

pneumoniae
125 [cite: ]

Spiro-4H-pyran

Derivatives
Compound 4l Escherichia coli 125 [cite: ]

4H-Pyran

Derivatives
Compound 4g

Staphylococcus

aureus
- [cite: ]

4H-Pyran

Derivatives
Compound 4j

Staphylococcus

epidermidis
- [cite: ]

Spiro-4H-pyran

Derivatives
Compound 5d

Staphylococcus

aureus (clinical

isolate)

32 [cite: ]

Spiro-4H-pyran

Derivatives
Compound 5d

Streptococcus

pyogenes

(clinical isolate)

64 [cite: ]

Other Therapeutic Applications
Beyond their anticancer and antimicrobial effects, pyran carboxylates have demonstrated

potential in other therapeutic areas.

Antithrombotic Activity
Marine-derived pyran-isoindolone derivatives have been shown to possess significant

fibrinolytic activity, suggesting their potential as antithrombotic agents.[1][2][3] These

compounds can enhance the activity of urokinase, a key enzyme in the breakdown of blood

clots.

Antioxidant Activity
Several 4H-pyran derivatives have exhibited potent antioxidant properties, as demonstrated by

their ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-
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picrylhydrazyl) assay. [cite: ] This activity is crucial in combating oxidative stress, which is

implicated in numerous diseases.

Quantitative Data: Antithrombotic and Antioxidant
Activities

Compound
Class

Specific
Derivative

Activity Assay
EC50/IC50
(µM)

Reference

Pyran-

isoindolone

Derivatives

F1 Fibrinolytic

Urokinase

activity

enhancement

59.7 [1][2]

Pyran-

isoindolone

Derivatives

F6 Fibrinolytic

Urokinase

activity

enhancement

42.3 [1][2]

4H-Pyran

Derivatives
4j Antioxidant

DPPH radical

scavenging
194.1 [cite: ]

4H-Pyran

Derivatives
4g Antioxidant

DPPH radical

scavenging
329.0 [cite: ]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Pyrano[3,2-c]quinoline-3-carboxylates
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Reactants [label="4-hydroxy-2-oxo-1,2-dihydroquinoline (1a-h)\n+\nEthyl (E)-2-cyano-3-(furan-

2-yl)acrylate (2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction

[label="Ethanol/K2CO3\nMicrowave Irradiation", fillcolor="#FBBC05", fontcolor="#202124"];

Purification [label="Filtration and Recrystallization", fillcolor="#F1F3F4", fontcolor="#202124"];

Product [label="Pyrano[3,2-c]quinoline-3-carboxylate\nDerivatives (3a-h)", shape=ellipse,

fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reactants; Reactants -> Reaction; Reaction -> Purification; Purification ->

Product; } dot Caption: General workflow for the synthesis of pyrano[3,2-c]quinoline-3-
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carboxylates.

Method: A mixture of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives (1a–h) and ethyl (E)-2-

cyano-3-(furan-2-yl)acrylate (2) is prepared in ethanol with potassium carbonate (K2CO3) as a

catalyst. The reaction is carried out under microwave irradiation for a specified time. After

completion of the reaction (monitored by TLC), the solid product is filtered, washed with

ethanol, and purified by recrystallization to yield the desired pyrano[3,2-c]quinoline-3-

carboxylate derivatives (3a–h).

MTT Assay for Cytotoxicity
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

CellSeeding [label="Seed cancer cells in a 96-well plate", fillcolor="#F1F3F4",

fontcolor="#202124"]; CompoundTreatment [label="Treat cells with pyran carboxylate

derivatives\n(various concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation1

[label="Incubate for 24-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; MTTAddition

[label="Add MTT solution to each well", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation2

[label="Incubate for 2-4 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilization

[label="Add solubilization buffer (e.g., DMSO)\nto dissolve formazan crystals",

fillcolor="#FBBC05", fontcolor="#202124"]; Absorbance [label="Measure absorbance at 570

nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate cell viability and

IC50 values", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CellSeeding; CellSeeding -> CompoundTreatment; CompoundTreatment ->

Incubation1; Incubation1 -> MTTAddition; MTTAddition -> Incubation2; Incubation2 ->

Solubilization; Solubilization -> Absorbance; Absorbance -> Analysis; } dot Caption: Workflow

for the MTT cytotoxicity assay.

Protocol:

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000

cells/well and allowed to attach overnight.

Compound Treatment: The cells are treated with various concentrations of the pyran

carboxylate derivatives and incubated for a period of 24 to 72 hours.
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MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

Formazan Solubilization: A solubilization buffer (e.g., DMSO) is added to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and

the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Topoisomerase II Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled

plasmid DNA by Topoisomerase II.

Protocol:

Reaction Setup: A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322),

Topoisomerase II enzyme, and assay buffer is prepared.

Inhibitor Addition: The pyran carboxylate derivative is added to the reaction mixture at

various concentrations.

Incubation: The reaction is incubated at 37°C for 30-60 minutes.

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing

SDS and proteinase K.

Agarose Gel Electrophoresis: The DNA is separated on an agarose gel.

Visualization: The DNA bands are visualized under UV light after staining with ethidium

bromide. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase

in the amount of supercoiled DNA.

CDK2 Kinase Assay
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Principle: This assay measures the phosphorylation of a substrate by CDK2 in the presence

and absence of an inhibitor.

Protocol:

Reaction Setup: A reaction mixture containing recombinant CDK2/cyclin A or E, a substrate

(e.g., histone H1), and kinase buffer is prepared.

Inhibitor Addition: The pyran carboxylate derivative is added at various concentrations.

Reaction Initiation: The reaction is initiated by the addition of ATP (often radiolabeled with

³²P).

Incubation: The reaction is incubated at 30°C for a specified time.

Detection: The amount of phosphorylated substrate is quantified, typically by measuring the

incorporation of ³²P using a scintillation counter or by using a luminescence-based assay that

measures the amount of ATP consumed.

Data Analysis: The percentage of CDK2 inhibition is calculated, and the IC50 value is

determined.

Conclusion and Future Directions
Pyran carboxylates represent a highly promising class of compounds with a diverse range of

therapeutic applications. Their demonstrated efficacy as anticancer and antimicrobial agents,

coupled with their potential in treating thrombotic and oxidative stress-related diseases,

underscores their importance in drug discovery. The structure-activity relationship studies,

which reveal the impact of different substituents on biological activity, provide a valuable

roadmap for the rational design of more potent and selective derivatives.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic

properties of lead compounds to enhance their in vivo efficacy and safety profiles. Further

elucidation of their mechanisms of action and the identification of novel molecular targets will

open new avenues for therapeutic intervention. The continued exploration of the vast chemical

space of pyran carboxylates holds significant promise for the development of next-generation

therapies for a multitude of human diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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